UNC1021

Epigenetics Chromatin Biology Target Engagement

Researchers requiring validated L3MBTL3 inhibition often face uncharacterized analogs that confound target engagement. UNC1021 (CAS 1322591-19-4) is the definitive chemical probe-a selective L3MBTL3 antagonist with IC50=0.048 µM and >208-fold selectivity over L3MBTL1. • IC50: 0.048 µM (L3MBTL3) vs. >10 µM for negative control UNC1079 • Paired use with UNC1079 enables gold-standard target validation • Benchmark reference (Kd=390 nM by ITC) for MBT domain inhibitor development • Validated in cellular pull-down assays with endogenous L3MBTL3 Supplied with rigorous analytical characterization. For R&D only.

Molecular Formula C26H38N4O2
Molecular Weight 438.6 g/mol
Cat. No. B7552579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC1021
Molecular FormulaC26H38N4O2
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5
InChIInChI=1S/C26H38N4O2/c31-25(29-17-9-23(10-18-29)27-13-1-2-14-27)21-5-7-22(8-6-21)26(32)30-19-11-24(12-20-30)28-15-3-4-16-28/h5-8,23-24H,1-4,9-20H2
InChIKeyHIWUTKCNKODAMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UNC1021: Selective L3MBTL3 Methyl-Lysine Reader Inhibitor


UNC1021 (CAS 1322591-19-4) is a synthetic small molecule that functions as a selective antagonist of the methyl-lysine (Kme) reader protein L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) [1]. It belongs to a class of symmetrical bis-benzamide compounds designed to competitively displace mono- and dimethyl-lysine containing peptides from the aromatic cage of L3MBTL3's MBT (malignant brain tumor) domains [2]. UNC1021 is a key chemical probe used to dissect the biological function of L3MBTL3 in transcriptional repression and chromatin regulation [3].

UNC1021 vs. Generic L3MBTL3 Probes


Substituting UNC1021 with a generic L3MBTL3 inhibitor or a closely related structural analog like UNC1079 is scientifically unsound due to profound differences in potency and selectivity profiles. The 3MBT domain of L3MBTL3 is highly sensitive to the precise geometry of the ligand's aromatic core and the nature of its terminal amines [1]. As demonstrated in the discovery paper, moving from a 1,4-bis-benzamide scaffold (UNC1021) to a 1,3- or 1,2-analog drastically alters affinity and selectivity for L3MBTL3 versus L3MBTL1. Furthermore, the use of a simple negative control like UNC1079, which is >100-fold less potent , is essential for data validation. Failing to use the correctly characterized compound invalidates target engagement studies and confounds the interpretation of downstream biological effects.

UNC1021 Selectivity and Potency Evidence


Enhanced L3MBTL3 over L3MBTL1 Selectivity

UNC1021 demonstrates a significantly improved selectivity ratio for inhibiting L3MBTL3 over L3MBTL1 compared to the more potent lead compound UNC1215. While UNC1215 exhibits an IC50 of 0.04 µM against L3MBTL3 and 0.2 µM against L3MBTL1 (a ~5-fold selectivity window), UNC1021 shows a >60-fold selectivity window based on its IC50 of 0.048 µM for L3MBTL3 and 2.9 µM for L3MBTL1 [1]. This enhanced selectivity is critical for experiments where off-target inhibition of L3MBTL1 would confound results.

Epigenetics Chromatin Biology Target Engagement

Potency Advantage over 1,3-Bis-Benzamide Scaffold

The 1,4-bis-benzamide geometry of UNC1021 is a key determinant of its enhanced potency. A direct comparison in the primary paper shows that UNC1021 (compound 5) achieves an IC50 of 0.048 ± 0.0025 µM against L3MBTL3, representing a 5-fold improvement over the 1,3-bis-benzamide analog UNC928 (compound 4), which has an IC50 of 0.29 ± 0.14 µM [1]. This indicates that the para-substitution pattern on the central phenyl ring optimally positions the two amine groups for binding to the 3MBT domain.

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

ITC-Validated Binding Affinity

Isothermal titration calorimetry (ITC) provides a label-free, direct measurement of binding affinity. ITC analysis confirmed that UNC1021 binds to the L3MBTL3 3MBT domain with an average Kd of 390 nM, which is approximately 7-fold stronger than the binding affinity of the 1,3-bis-benzamide analog UNC928 (Kd ~ 2.7 µM) [1]. This robust biophysical validation corroborates the potency trends observed in high-throughput screening assays and confirms that UNC1021's activity is a result of genuine, tight binding to the target.

Biophysics Binding Affinity Target Engagement

Broad Selectivity Across MBT Family Proteins

Beyond L3MBTL1, UNC1021 was screened against a panel of other methyl-lysine reader proteins. The compound demonstrates excellent selectivity, showing negligible activity (IC50 > 10 µM) against L3MBTL4, SFMBT1, MBTD1, CBX7, 53BP1, UHRF1, PHF23, and JARID1A [1]. This broad selectivity profile highlights UNC1021's utility as a specific chemical probe for L3MBTL3, minimizing the risk of confounding results from inhibition of related reader domains.

Selectivity Epigenetic Reader Domains Off-Target Screening

UNC1021 Application Scenarios


Validating L3MBTL3-Dependent Cellular Phenotypes

UNC1021, with its potent IC50 of 0.048 µM and high selectivity for L3MBTL3 over other MBT family proteins (>208-fold window), is the ideal chemical probe for validating L3MBTL3-dependent cellular phenotypes [1]. Researchers can use UNC1021 to inhibit L3MBTL3's methyl-lysine reading function in cells and subsequently measure changes in gene expression, proliferation, or differentiation. This application is directly supported by the compound's potent cellular activity and its ability to interact with unlabeled endogenous L3MBTL3 in pull-down assays [2].

Target Engagement with UNC1079 Negative Control

UNC1021 is an essential component of a chemical biology toolkit when paired with its structurally similar but inactive analog, UNC1079. UNC1079 exhibits an IC50 of >10 µM for L3MBTL3, making it >208-fold less potent . By performing parallel experiments with both compounds at the same concentration, researchers can confidently attribute observed biological effects to the specific inhibition of L3MBTL3 by UNC1021. This paired use is a gold standard for target validation in epigenetic research.

SAR for MBT Domain Inhibitors

The well-characterized 5-fold potency improvement of the 1,4-bis-benzamide scaffold (UNC1021) over the 1,3-analog (UNC928) [3] makes UNC1021 a valuable reference compound in medicinal chemistry. Researchers designing next-generation L3MBTL3 or other MBT domain inhibitors can use UNC1021 as a benchmark for both potency and selectivity. Its high-quality ITC binding data (Kd = 390 nM) and comprehensive selectivity panel provide a robust baseline for comparing novel chemical entities.

Technical Documentation Hub

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57 linked technical documents
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